molecular formula C7H5BClFO3 B14027404 (3-Chloro-2-fluoro-5-formylphenyl)boronic acid

(3-Chloro-2-fluoro-5-formylphenyl)boronic acid

Cat. No.: B14027404
M. Wt: 202.38 g/mol
InChI Key: GJTSBDUVTUCARP-UHFFFAOYSA-N
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Description

(3-Chloro-2-fluoro-5-formylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, fluoro, and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-fluoro-5-formylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid derivative . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods can include the use of organolithium or Grignard reagents to introduce the boronic acid group, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-2-fluoro-5-formylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: The formyl group can be reduced to an alcohol or further to a methyl group.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield phenols, while reduction of the formyl group can produce alcohols .

Scientific Research Applications

(3-Chloro-2-fluoro-5-formylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-2-fluoro-5-formylphenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity through electronic effects .

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the chloro, fluoro, and formyl substituents, making it less reactive in certain contexts.

    (3-Chloro-5-formylphenyl)boronic acid: Similar structure but lacks the fluoro group, which can affect its reactivity and applications.

    (2-Fluoro-5-formylphenyl)boronic acid: Similar structure but lacks the chloro group, influencing its chemical behavior.

Uniqueness: (3-Chloro-2-fluoro-5-formylphenyl)boronic acid is unique due to the combination of its substituents, which confer distinct electronic and steric properties. These properties enhance its utility in various chemical reactions and applications, making it a valuable compound in both research and industry .

Properties

Molecular Formula

C7H5BClFO3

Molecular Weight

202.38 g/mol

IUPAC Name

(3-chloro-2-fluoro-5-formylphenyl)boronic acid

InChI

InChI=1S/C7H5BClFO3/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-3,12-13H

InChI Key

GJTSBDUVTUCARP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)Cl)C=O)(O)O

Origin of Product

United States

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